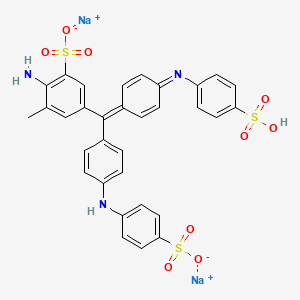
Aniline Blue, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline Blue, sodium salt, is a water-soluble dye commonly used in biological staining. It is known for its high purity and effectiveness in staining various biological tissues. The compound’s IUPAC name is disodium 2-{[4-({4-[(2-sulfonatophenyl)amino]phenyl}({4-[(2-sulfonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene})methyl)phenyl]amino}benzene-1-sulfonate . It is also referred to as methyl blue and has a molecular formula of C37H26N3Na2O9S3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aniline Blue, sodium salt, is synthesized through the phenylation and sulfonation of basic fuchsine. The process involves the reaction of aniline with sulfuric acid and sodium nitrite to form the diazonium salt, which is then coupled with a phenol derivative to produce the final dye .
Industrial Production Methods: In industrial settings, the production of this compound, involves large-scale reactions under controlled conditions to ensure high purity and yield. The process typically includes the use of advanced filtration and purification techniques to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Aniline Blue, sodium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to its leuco form, which is colorless and can revert to the original dye upon oxidation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium dithionite are used to convert the dye to its leuco form.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid and sodium nitrite.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Aniline Blue, sodium salt, has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Aniline Blue, sodium salt, primarily involves its ability to bind to specific biological molecules, such as glycogen and proteins. The dye exhibits fluorescence when bound to these molecules, which enhances its visibility under a microscope . The binding is facilitated by hydrophobic interactions and self-quenching mechanisms .
Vergleich Mit ähnlichen Verbindungen
Methyl Blue: Another anionic dye used in biological staining.
Nile Blue: A dye used for staining lipids and other cellular components.
Alcian Blue: Commonly used for staining acidic polysaccharides in tissues.
Uniqueness: Aniline Blue, sodium salt, is unique due to its high affinity for callose and its ability to fluoresce upon binding to specific biological molecules. This makes it particularly useful in plant biology for studying cell wall structures and intercellular communication .
Eigenschaften
Molekularformel |
C32H25N3Na2O9S3 |
|---|---|
Molekulargewicht |
737.7 g/mol |
IUPAC-Name |
disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
XOSXWYQMOYSSKB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
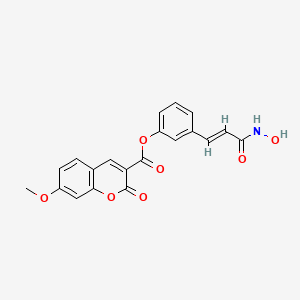

![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)

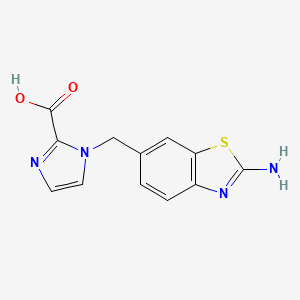

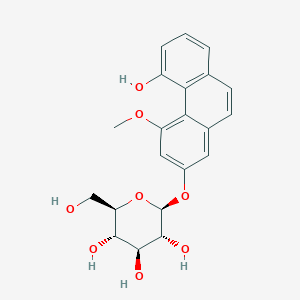
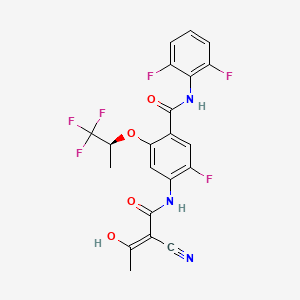
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)

